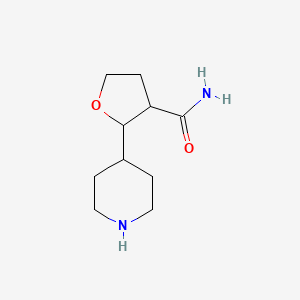![molecular formula C7H16N2O B13239667 [1-(Oxan-4-yl)ethyl]hydrazine](/img/structure/B13239667.png)
[1-(Oxan-4-yl)ethyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Oxan-4-yl)ethyl]hydrazine: is a chemical compound with the molecular formula C7H16N2OThis compound is characterized by the presence of a hydrazine group attached to an oxane ring, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Oxan-4-yl)ethyl]hydrazine typically involves the reaction of oxane derivatives with hydrazine. One common method is the reaction of tetrahydro-2H-pyran-4-yl derivatives with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(Oxan-4-yl)ethyl]hydrazine can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazine compounds.
Applications De Recherche Scientifique
Chemistry: [1-(Oxan-4-yl)ethyl]hydrazine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a reagent in hydrazone formation .
Biology: In biological research, this compound is used to study enzyme inhibition and as a precursor in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers .
Mécanisme D'action
The mechanism of action of [1-(Oxan-4-yl)ethyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. This interaction is crucial in its applications in medicinal chemistry and enzyme studies .
Comparaison Avec Des Composés Similaires
[1-(Tetrahydro-2H-pyran-4-yl)ethyl]hydrazine: Similar structure but different substituents on the oxane ring.
[1-(Oxan-4-yl)methyl]hydrazine: Differing in the length of the carbon chain attached to the hydrazine group.
Uniqueness: [1-(Oxan-4-yl)ethyl]hydrazine is unique due to its specific oxane ring structure and the presence of the hydrazine group, which imparts distinct reactivity and applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H16N2O |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
1-(oxan-4-yl)ethylhydrazine |
InChI |
InChI=1S/C7H16N2O/c1-6(9-8)7-2-4-10-5-3-7/h6-7,9H,2-5,8H2,1H3 |
Clé InChI |
ZKKYTBLLANDRGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCOCC1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


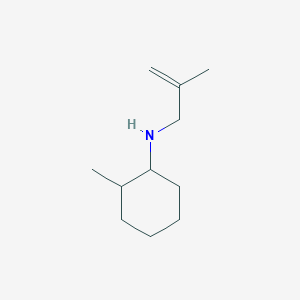
![4-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B13239609.png)
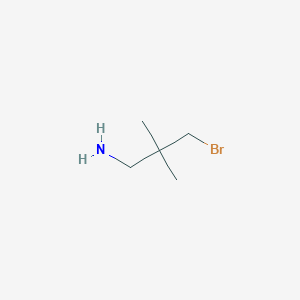
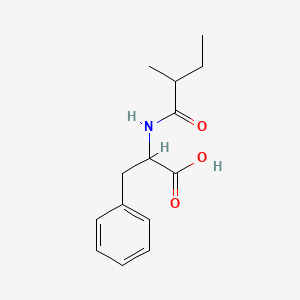
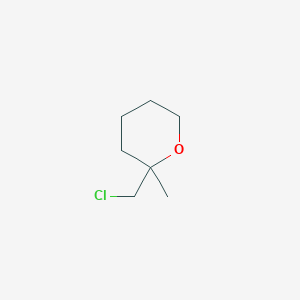
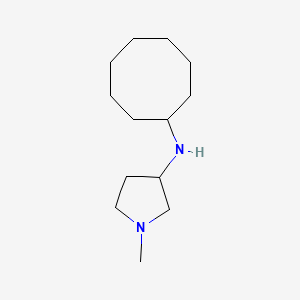
![3-Methyl-1-azaspiro[4.5]decan-2-one](/img/structure/B13239627.png)
![5-Aminobicyclo[6.1.0]nonan-4-ol](/img/structure/B13239645.png)
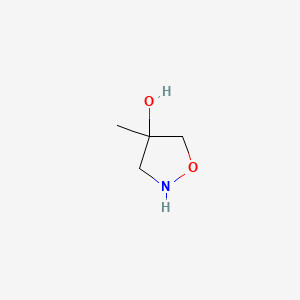
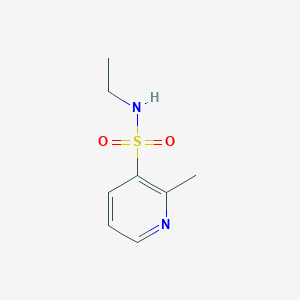
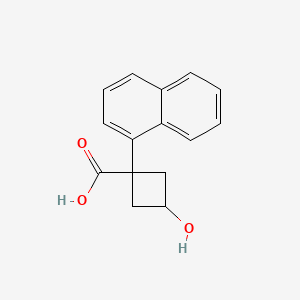

![2-{[(Benzyloxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13239682.png)
